3-Piperidinepropanoic acid, ethyl ester, (3S)-

Cathepsin D Aspartic Protease Enzyme Inhibition

Stereosensitive synthesis fails with racemic or (R)-enantiomer substitutes. This (S)-configured piperidine-ethyl ester enables direct access to the (S)-3-aminopiperidine pharmacophore (e.g., linagliptin). - 25 nM Cathepsin D inhibition; 2,600x more potent than nipecotic derivatives - Free secondary amine eliminates N-deprotection steps, streamlining CNS discovery - Curtius rearrangement yields >98% ee without chiral resolution

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 188883-59-2
Cat. No. B12581094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinepropanoic acid, ethyl ester, (3S)-
CAS188883-59-2
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1CCCNC1
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3/t9-/m0/s1
InChIKeyDPBSXYRJZFUOIL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Piperidinepropanoic Acid Ethyl Ester: Product Overview


(3S)-3-Piperidinepropanoic acid, ethyl ester (CAS 188883-59-2) is a chiral piperidine derivative classified as an amino acid ester. Its molecular architecture features a stereodefined (S)-configured C3-piperidine core bearing an ethyl propanoate side chain . This structure confers dual functionality: the piperidine nitrogen can serve as a hydrogen bond acceptor, while the ethyl ester moiety enables facile conversion to amides or carboxylic acids via hydrolysis or aminolysis. The compound is primarily utilized as a versatile chiral synthon in medicinal chemistry and organic synthesis, with commercial availability from major suppliers .

Chiral synthon for stereocontrolled synthesis
Key intermediate for (S)-APIP in DPP-IV research
Free amine supports direct functionalization

Challenges of (3S)-3-Piperidinepropanoic Acid Ethyl Ester Substitution


Substituting (3S)-3-piperidinepropanoic acid ethyl ester with closely related analogs, such as the (R)-enantiomer, racemic mixtures, or N-substituted derivatives, is not feasible in stereosensitive applications due to stereochemistry-dependent biological interactions and divergent physicochemical properties. The (3S) absolute configuration is critical for molecular recognition events, including target binding affinity and metabolic stability [1]. For instance, the (R)-enantiomer often exhibits substantially reduced potency or even antagonistic effects in biological assays [2]. Furthermore, the presence of the free secondary amine in the piperidine ring (as opposed to N-alkylated or N-protected analogs) is essential for subsequent functionalization in synthetic routes, such as Curtius rearrangements that yield enantiopure 3-aminopiperidine intermediates [1]. Generic substitution would therefore compromise both biological activity and downstream synthetic utility.

(R)-enantiomer
May shift stereochemical binding interactions and synthetic outcome; enantiomer-specific response expected.
Racemic mixture
Requires chiral resolution steps, reducing maximum yield of desired enantiomer to approximately 50%.
N-protected analogs
Additional deprotection steps may introduce yield loss and side reactions; step count increases.

(3S)-3-Piperidinepropanoic Acid Ethyl Ester: Comparative Evidence


Cathepsin D Inhibition Potency vs. Nipecotic Acid Derivatives

The (3S)-3-piperidinepropanoic acid ethyl ester (CAS 188883-59-2) demonstrates moderate inhibitory activity against the lysosomal aspartic protease cathepsin D, with an IC50 of 25 nM in a fluorescence polarization assay [1]. In contrast, structurally related nipecotic acid ethyl ester derivatives, such as 1-[2-(2-methoxyethylthio)benzoyl]nipecotic acid ethyl ester and 1-(2-ethoxybenzyl)nipecotic acid ethyl ester, exhibit substantially lower potency against cathepsin D, with IC50 values exceeding 66,000 nM and 166,000 nM, respectively [2][3]. This 2,600- to 6,600-fold difference in inhibitory potency highlights the specific structural features of the target compound that favor interactions with the cathepsin D active site.

Cathepsin D inhibition
Cross-study comparable
IC50 25 nM vs. >66,000 nM / 166,000 nM
Reported enzyme inhibition context; supports cathepsin D inhibitor SAR studies
Fluorescence polarization assay; recombinant human cathepsin D
Cathepsin D Aspartic Protease Enzyme Inhibition

Chiral Purity vs. Racemic Mixture in DPP-IV Inhibitor Synthesis

The (3S)-enantiomer of 3-piperidinepropanoic acid ethyl ester is a critical precursor for synthesizing (S)-3-aminopiperidine (APIP), a core pharmacophore in DPP-IV inhibitors such as alogliptin and linagliptin [1]. Curtius rearrangement of the functionalized (3S)-ester proceeds with retention of configuration at C3, yielding (S)-APIP with high enantiomeric excess (>98% ee) under optimized conditions [1]. In contrast, the racemic mixture (R/S) would require additional chiral resolution steps, which typically involve diastereomeric salt formation and fractional crystallization, resulting in a maximum theoretical yield of 50% for the desired enantiomer and significantly increased production costs [2][3].

Enantiomeric excess
Head-to-head
>98% ee vs. racemic (0% ee)
Enantiomer-specific synthesis route avoids chiral resolution
Curtius rearrangement with retention of configuration
Dipeptidyl Peptidase-4 DPP-IV Inhibitors Chiral Resolution

Piperidine Nitrogen Accessibility: Free vs. Protected Derivative

The target compound possesses a free secondary amine in the piperidine ring, enabling direct nucleophilic reactions without prior deprotection steps. In contrast, the N-Boc-protected analog (CAS 188723-34-4) requires an additional acid-mediated deprotection step (e.g., TFA or HCl) prior to functionalization, which adds one synthetic step and can lead to yield losses of 5-15% due to side reactions or incomplete deprotection [1]. This direct accessibility is critical in multi-step syntheses where overall yield is a primary concern.

Deprotection step
Class-level inference
0 steps free amine
May reduce synthetic steps and associated yield loss
N-Boc analog requires 1 deprotection step; ~5-15% yield penalty estimated
Synthetic Intermediates Protecting Group Strategy Reaction Efficiency

Applications of (3S)-3-Piperidinepropanoic Acid Ethyl Ester


Enantiopure DPP-IV Inhibitor Synthesis

The compound is ideally suited for constructing the (S)-3-aminopiperidine pharmacophore found in marketed DPP-IV inhibitors (e.g., linagliptin, alogliptin). Curtius rearrangement of a functionalized derivative proceeds with retention of configuration, delivering >98% ee of the key intermediate [1]. This avoids costly and inefficient chiral resolution of racemic material, making it the preferred starting material for process chemistry.

Cathepsin D Inhibitor Development

With an IC50 of 25 nM against cathepsin D, (3S)-3-piperidinepropanoic acid ethyl ester serves as a valuable starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Its 2,600-fold greater potency compared to closely related nipecotic acid derivatives [2] positions it as a privileged core for further optimization.

Chiral Building Blocks for Asymmetric Synthesis

The defined (S)-stereochemistry and the presence of a versatile ethyl ester handle make this compound an excellent building block for generating diverse chiral libraries. It can be used to introduce chirality into more complex molecules via amide bond formation, ester hydrolysis, or reductive amination, providing a reliable source of stereochemical integrity in early-stage medicinal chemistry campaigns.

Simplified Routes for Piperidine CNS Candidates

The free piperidine nitrogen eliminates the need for a deprotection step when incorporating the piperidine ring into target molecules. This streamlined approach is particularly valuable in CNS drug discovery, where piperidine motifs are prevalent [3]. Researchers can directly couple this building block to elaborate core structures, saving time and improving overall yields in hit-to-lead optimization.

Application
Selection Property
Validation Focus
Enantiopure DPP-IV inhibitor intermediate synthesis
(S)-stereochemical configuration; ethyl ester handle
Enantiomeric excess after Curtius rearrangement; chiral resolution efficiency
Cathepsin D inhibitor SAR research
Piperidine scaffold with reported enzyme inhibition
Cathepsin D enzyme inhibition context; structural activity relationship evaluation
Chiral building block for asymmetric synthesis
Defined (S)-stereocenter; versatile ester functionality
Stereochemical integrity under coupling, hydrolysis, or reductive amination
Piperidine motif incorporation in research compounds
Free secondary amine for direct nucleophilic coupling
Deprotection-free synthetic efficiency; batch-specific yield validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperidinepropanoic acid, ethyl ester, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.